molecular formula C14H19N3S B11204295 N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11204295
M. Wt: 261.39 g/mol
InChI Key: JTQNEHUERAHPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its structural similarity to purines makes it a candidate for nucleic acid antimetabolites.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases or interfere with DNA replication, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one: This compound has shown significant anticancer activity and is structurally similar to N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine.

    Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Another related compound used in the synthesis of polyfunctionalized heterocyclic compounds.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives.

Properties

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H19N3S/c1-10-8-12-13(15-9-16-14(12)18-10)17(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

JTQNEHUERAHPFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N(C)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.